9-表丝裂霉素 B

描述

Synthesis Analysis

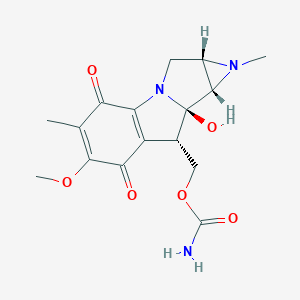

The synthesis of 9-Epimitomycin B involves inversion at the C-9 position . The compound 10-0-Decarbamoylmitomycin D, derived from mitomycin B in two steps, was employed as the substrate for epimerization . The 10-hydroxymethyl group in this substrate was epimerized .Molecular Structure Analysis

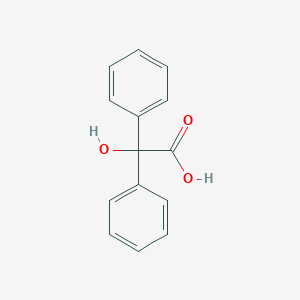

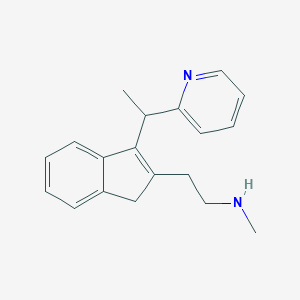

9-Epimitomycin B contains a total of 47 bonds, including 28 non-H bonds, 5 multiple bonds, 4 rotatable bonds, 5 double bonds, and various ring structures . It also contains 1 (thio-) carbamate(s) (aliphatic), and 2 ketone(s) (aliphatic) .Chemical Reactions Analysis

The complexity of the mitomycins, including 9-Epimitomycin B, arises from the need to accommodate highly interactive functionality in a rather compact matrix . The presence of such a concentration of functional groups renders this molecule only moderately stable to bases, acid, and nucleophiles but particularly reactive in the presence of reducing agents .Physical And Chemical Properties Analysis

9-Epimitomycin B is a purple to black solid . It is soluble in methanol (slightly) . It has a boiling point of 606.6±55.0°C at 760 mmHg and a density of 1.57±0.1 g/cm3 .科学研究应用

抗病毒和诱导干扰素活性

9-甲基链霉菌素(与 9-表丝裂霉素 B 相关的化合物)已在感染甲型流感 A2 病毒的小鼠中表现出显着的抗病毒作用。它主要通过诱导干扰素发挥保护活性,凸显其作为抗病毒剂的潜力 (Saito 等人,1976)。

药物递送增强

已经开发出使用与 9-表丝裂霉素 B 在结构上相关的化合物(如 9-硝基-20(S)-喜树碱)的创新药物递送系统,以增强肿瘤靶向性和细胞毒性。这些系统使用酶敏感性聚合物胶束来提高药物在肿瘤治疗中的稳定性和疗效 (Sun 等人,2020)。

抗病毒治疗中的代谢激活

核苷类似物 9-[(2-羟基-1-(羟甲基)乙氧基]-甲基)鸟嘌呤(与 9-表丝裂霉素 B 共享相似的编号系统)已被证明是人类巨细胞病毒的有效抑制剂。它在受感染细胞中的选择性激活使其成为有效的抗病毒剂 (Biron 等人,1985)。

生物合成途径和抗生素特性

与 9-表丝裂霉素 B 相似的抗生素 9-甲基链霉菌素的生物合成揭示了链霉菌中独特的途径。了解这些途径对于开发具有抗病毒、抗真菌和抗肿瘤活性的新抗生素至关重要 (Wang 等人,2013)。

抗肿瘤药物的纳米颗粒封装

聚合物纳米颗粒已被用于封装与 9-表丝裂霉素 B 在结构上相关的药物,如 9-硝基喜树碱,以改善抗肿瘤治疗中的递送。这种方法显着提高了药物溶解度和受控释放,这对有效的癌症治疗至关重要 (Derakhshandeh 等人,2007)。

未来方向

The future directions of 9-Epimitomycin B research could involve further exploration of its antitumor properties, given its role as an intermediate in the formation of mitomycin B . Additionally, the potential for further investigation into its synthesis, particularly the inversion at the C-9 position, could provide valuable insights .

属性

IUPAC Name |

[(4S,6S,7R,8S)-7-hydroxy-11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O6/c1-6-11(20)10-9(12(21)13(6)24-3)7(5-25-15(17)22)16(23)14-8(18(14)2)4-19(10)16/h7-8,14,23H,4-5H2,1-3H3,(H2,17,22)/t7-,8+,14+,16-,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUUQCBCWDBYCG-MMJOLYBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)O)N4C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)O)N4C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00927304 | |

| Record name | (8a-Hydroxy-6-methoxy-1,5-dimethyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl hydrogen carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Epimitomycin B | |

CAS RN |

13164-90-4 | |

| Record name | 9-Epimitomycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013164904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8a-Hydroxy-6-methoxy-1,5-dimethyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl hydrogen carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B119928.png)

![1-[(3Ar,5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethanone](/img/structure/B119937.png)

![2-[Carboxymethyl(methylamino)amino]acetic acid](/img/structure/B119939.png)

![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B119941.png)

![(S)-N-[3-(3-Fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide](/img/structure/B119945.png)